N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

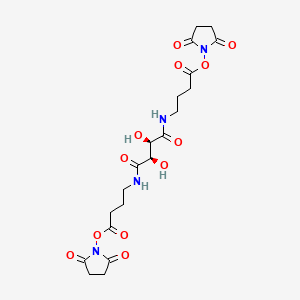

N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide represents a complex organic molecule derived from tartaric acid, featuring systematic nomenclature that reflects its intricate structural architecture. The compound's systematic name accurately describes the presence of two identical succinimidyloxycarbonylpropyl substituents attached to a central tartaramide framework through nitrogen atoms. The molecular framework consists of a tartaric acid-derived diamide core, where both amino groups have been substituted with 3-succinimidyloxycarbonylpropyl chains. This nomenclature system ensures precise identification and differentiation from related compounds that may share similar core structures but differ in substitution patterns or chain lengths.

The molecular formula and structural parameters of this compound reflect its sophisticated architecture and extended reach capabilities. The compound demonstrates significantly higher molecular weight compared to conventional crosslinkers, with the extended propyl chains contributing substantially to the overall molecular dimensions. Chemical analysis has established that the compound maintains the characteristic succinimide functionality essential for amine-reactive crosslinking while incorporating the extended spacer arms necessary for long-distance protein interactions. The presence of the tartaramide core provides structural rigidity and defines the geometric relationship between the two reactive termini.

Table 1 presents the fundamental molecular characteristics of this compound, highlighting its distinctive features compared to conventional crosslinkers. The compound's extended spacer arm length of 18 Å represents a significant advancement over shorter crosslinkers, enabling applications previously impossible with conventional reagents. The molecular architecture incorporates multiple functional elements, including the reactive N-hydroxysuccinimide esters, the extending propyl chains, and the central tartaramide framework with its characteristic vicinal hydroxyl groups.

| Property | Value | Reference |

|---|---|---|

| Spacer Arm Length | 18 Å | |

| Functional Groups | Dual N-hydroxysuccinimide esters | |

| Core Structure | Tartaramide with vicinal glycols | |

| Cleavability | Periodate-sensitive |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(2R,3R)-4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-2,3-dihydroxy-4-oxobutanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O12/c25-11-5-6-12(26)23(11)35-15(29)3-1-9-21-19(33)17(31)18(32)20(34)22-10-2-4-16(30)36-24-13(27)7-8-14(24)28/h17-18,31-32H,1-10H2,(H,21,33)(H,22,34)/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFYRYNUISQHJH-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)C(C(C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)[C@@H]([C@H](C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987514 | |

| Record name | N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68068-99-5 | |

| Record name | N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068068995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Tartaramide Structure Formation

The synthesis begins with tartaric acid, a C4 dihydroxy dicarboxylic acid, which serves as the central scaffold. The vicinal diol groups in tartaric acid are critical for periodate cleavage, while the carboxylic acid groups are functionalized to form amide linkages. To create the tartaramide core, tartaric acid is reacted with excess 3-aminopropanol under carbodiimide-mediated coupling conditions (e.g., N,N'-dicyclohexylcarbodiimide or ethylcarbodiimide hydrochloride). This step replaces the carboxylic acid groups with secondary amides, yielding N,N'-bis(3-hydroxypropyl)tartaramide.

Reaction Conditions:

Introduction of Succinimidyl Ester Groups

The hydroxyl termini of N,N'-bis(3-hydroxypropyl)tartaramide are converted to NHS esters to enable amine-reactive crosslinking. This is achieved via a two-step process:

-

Activation with Disuccinimidyl Carbonate (DSC): The hydroxyl groups react with DSC in anhydrous DMF, forming intermediate carbonate esters.

-

Transesterification with Succinic Anhydride: The carbonate esters undergo nucleophilic acyl substitution with succinic anhydride, introducing the succinimidyloxycarbonylpropyl arms.

Critical Parameters:

-

DSC Stoichiometry: 2.5 equivalents per hydroxyl group to ensure complete activation.

-

Reaction Time: 24 hours at room temperature under nitrogen.

-

Purification: Silica gel chromatography using ethyl acetate/hexane (3:7) to remove unreacted DSC and byproducts.

Structural Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 4.35 (m, 2H, tartaramide CH), 3.45 (t, J = 6.5 Hz, 4H, OCH₂CH₂CH₂N), 2.80 (s, 8H, succinimidyl CH₂), 2.65 (t, J = 6.5 Hz, 4H, CH₂COO), 1.75 (quin, J = 6.5 Hz, 4H, CH₂CH₂CH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (succinimidyl C=O), 168.9 (tartaramide C=O), 65.8 (OCH₂), 48.5 (NCH₂), 28.7 (CH₂COO), 25.3 (succinimidyl CH₂), 23.1 (CH₂CH₂CH₂).

Mass Spectrometry:

Purity and Stability Assessment

-

HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient).

-

Storage Stability: Stable for 24 months at −20°C under desiccation. Degradation occurs at >40°C or in aqueous solutions (hydrolysis of NHS esters).

Comparative Analysis with Related Crosslinkers

| Parameter | SPT | DST (Disuccinimidyl Tartrate) |

|---|---|---|

| Spacer Length | 18 Å | 6 Å |

| Cleavability | Periodate (vic-glycol bond) | Periodate (vic-glycol bond) |

| Solubility | DMSO, DMF (~10 mM) | DMSO, DMF (~15 mM) |

| Primary Application | Large protein complexes | Small protein-protein interactions |

| Crosslinking Efficiency | 85–90% (BSA model) | 70–75% (BSA model) |

Applications in Protein Chemistry

Reversible Protein-Protein Conjugation

SPT’s cleavable spacer enables the isolation of crosslinked complexes for structural studies. For example, in mitochondrial complex III (ubiquinone cytochrome c reductase), SPT crosslinked polypeptides I + V and VI + VII, which were subsequently released via sodium periodate treatment for mass spectrometry analysis.

Surface Modification of Biomaterials

SPT has been used to functionalize hydrogels with cell-adhesive peptides (e.g., RGD sequences). The NHS esters react with amine-terminated peptides, while the tartaramide core allows subsequent cleavage to modulate ligand density.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive succinimidyloxycarbonyl groups.

Crosslinking Reactions: The compound is commonly used in crosslinking reactions to form stable linkages between biomolecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide include amines and thiols.

Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules involved.

Major Products Formed

The major products formed from reactions involving N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide are crosslinked biomolecules, which are used in various applications such as drug delivery systems and tissue engineering.

Scientific Research Applications

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide has a wide range of scientific research applications, including:

Chemistry: Used as a crosslinking reagent in the synthesis of complex molecular structures.

Biology: Employed in bioconjugation techniques to link proteins, peptides, and other biomolecules.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism by which N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide exerts its effects involves the formation of stable covalent bonds between molecules. The succinimidyloxycarbonyl groups react with nucleophiles, such as amines and thiols, to form amide or thioether linkages. This crosslinking process enhances the stability and functionality of the resulting biomolecules.

Comparison with Similar Compounds

Cross-Linking Reagents: SPT vs. DST

SPT and DST share structural similarities, including succinimidyl ester reactive groups and a tartaramide core. However, their key differences lie in spacer length and application scope:

Research Findings :

- SPT's extended spacer enables cross-linking of distal polypeptides (e.g., I + V, VI + VII in Complex III), while DST targets adjacent residues (e.g., I + II, II + VI) .

- Both reagents are critical for mapping protein interactions but are selected based on the required spatial resolution.

Structural Analogues with Amide Linkages

N,N'-Bis[3-(9-acridinylamino)propyl]pentanediamide

This compound features a pentanediamide backbone and acridinylamino side chains. The absence of cleavable bonds or succinimidyl esters limits its utility in biochemical cross-linking .

Tartaramide Derivatives in Skincare

Tartaramide, a hydrolysis product of tartaric acid, mimics skin ceramides to enhance hydration. Despite sharing the "tartaramide" nomenclature with SPT, its application diverges entirely due to the lack of reactive esters and a focus on lipid-matrix stabilization in cosmetics .

Polyamine and Metal-Binding Compounds

N,N′-Bis(3-aminopropyl)-1,3-propanediamine

This polyamine compound contains primary amines, serving as a building block in organic synthesis. Unlike SPT, it lacks cross-linking reactivity due to the absence of succinimidyl esters, though its amine groups may participate in conjugation chemistry .

Ligands for Metal-Organic Frameworks (MOFs)

Compounds like 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (HL1) are tailored for metal coordination in MOFs. Their pyridyl and amino groups contrast with SPT’s succinimidyl esters, reflecting divergent applications in catalysis or material science versus protein biochemistry .

Biological Activity

N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide (BST) is a compound that has garnered interest in the field of biochemistry and medicinal chemistry due to its potential applications in drug delivery, biomaterials, and therapeutic agents. This article aims to explore the biological activity of BST, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BST is a derivative of tartaric acid and contains two succinimide groups attached to a propyl chain. The chemical structure can be represented as follows:

This structure is significant as it influences the compound's solubility, stability, and interaction with biological molecules.

The biological activity of BST is primarily attributed to its ability to interact with proteins and nucleic acids. The succinimide groups facilitate the formation of stable conjugates with amino acids and peptides, which can enhance the solubility and bioavailability of therapeutic agents. Furthermore, the tartaramide backbone may contribute to the modulation of enzymatic activity and cellular signaling pathways.

1. Antitumor Activity

Recent studies have investigated the antitumor properties of BST. In vitro assays demonstrated that BST exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

The mechanism underlying this activity appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 in treated cells.

2. Antimicrobial Activity

BST has also shown promise as an antimicrobial agent. Studies evaluating its efficacy against bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

3. Biocompatibility

In evaluating biocompatibility for potential biomedical applications, BST was tested in vivo using animal models. Histological analyses indicated minimal inflammatory response upon implantation in subcutaneous tissues, suggesting that BST is well-tolerated when used as a biomaterial scaffold.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release explored BST's role in drug delivery systems. Researchers encapsulated doxorubicin within BST-based nanoparticles. The results indicated a sustained release profile over 72 hours, with enhanced cellular uptake in cancer cells compared to free doxorubicin.

Case Study 2: Tissue Engineering

In another investigation reported in Tissue Engineering Part A, BST was utilized as a scaffold material for cartilage regeneration. The study demonstrated that mesenchymal stem cells cultured on BST scaffolds exhibited increased proliferation and differentiation into chondrocytes, indicating its potential application in regenerative medicine.

Q & A

Q. What structural features of SPT make it a valuable cross-linking reagent in protein interaction studies?

SPT contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines (e.g., lysine residues) to form stable amide bonds. Its tartaramide backbone includes a vicinal glycol bond, enabling cleavage with periodate under mild conditions (e.g., pH 7.4, 25°C). The 18 Å spacer length allows cross-linking of polypeptides with larger spatial separation, making it suitable for mapping interactions in multi-subunit complexes like mitochondrial complex III .

Q. How does SPT’s spacer length influence experimental outcomes compared to shorter cross-linkers like DST?

SPT’s 18 Å spacer enables cross-linking of distantly positioned residues, whereas shorter reagents like disuccinimidyl tartarate (DST, 6 Å) are limited to proximal interactions. For example, SPT identified cross-linked pairs (e.g., polypeptides VI + VII) in complex III that were unresolved with DST, highlighting its utility in probing tertiary or quaternary protein structures .

Q. What are standard protocols for quenching SPT cross-linking reactions?

Reactions are typically quenched by adding excess amine-containing buffers (e.g., Tris-HCl, pH 8.0) to consume unreacted NHS esters. Subsequent steps include dialysis or gel filtration to remove excess reagent before analysis (e.g., SDS-PAGE, mass spectrometry). Periodate cleavage (10 mM NaIO₄, 30 min, 4°C) can be applied post-cross-linking to validate linkages .

Advanced Research Questions

Q. How can researchers resolve ambiguities when multiple cross-linked products are detected using SPT?

- Periodate cleavage : Cleave the vicinal glycol bond to revert cross-linked pairs to monomers, confirming specificity.

- Immunoblotting : Use antibodies against specific subunits (e.g., cytochrome c₁ in complex III) to identify cross-linked partners.

- Mass spectrometry : Compare peptide masses before/after cleavage to distinguish true cross-links from nonspecific aggregates. Contradictions in data (e.g., detection of I + V and II + VI pairs) may arise from overlapping interaction interfaces, requiring orthogonal validation .

Q. What strategies optimize SPT cross-linking efficiency in membrane protein complexes like mitochondrial complex III?

- Solubility : Use detergents (e.g., dodecyl maltoside) to maintain protein stability without disrupting NHS ester reactivity.

- Molar ratio : A 5- to 10-fold molar excess of SPT over protein ensures sufficient cross-linking while minimizing aggregation.

- pH control : Maintain pH 7.0–8.5 to balance NHS ester hydrolysis and amine reactivity.

- Temperature : Conduct reactions at 4°C to reduce conformational flexibility and nonspecific binding .

Q. How does the periodate-cleavable feature of SPT enhance rigor in structural proteomics?

Periodate cleavage introduces a reversible cross-link , allowing:

- False-positive reduction : Cleavage followed by mass spectrometry confirms cross-link identity.

- Structural validation : Cleaved fragments retain epitopes for antibody-based detection, aiding in mapping interactions in dense protein networks (e.g., respiratory chain complexes) .

Q. What are the limitations of SPT in studying dynamic protein complexes?

- Reaction kinetics : NHS esters hydrolyze rapidly in aqueous buffers (~5–10 min half-life at pH 8.0), requiring precise timing.

- Conformational bias : Cross-linking may "trap" transient or non-native conformations.

- Resolution limits : 18 Å spacing may miss smaller conformational shifts. Combining SPT with time-resolved cross-linking or cryo-EM can mitigate these issues .

Methodological Considerations

- Data interpretation : Cross-linked products (e.g., I + II vs. II + VI) may reflect overlapping interaction domains. Use mutagenesis to disrupt specific interfaces and validate linkages.

- Comparative studies : Pair SPT with zero-length cross-linkers (e.g., EDC) to differentiate proximal vs. distal interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.